molecular formula C8H6N2O2 B1357386 Imidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 479028-72-3

Imidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B1357386
CAS No.: 479028-72-3
M. Wt: 162.15 g/mol
InChI Key: IAXRYEXXAPLEGT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing inflammatory responses . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses to external stimuli . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of rapidly dividing cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to changes in their activity. For instance, by binding to the active site of COX-2, this compound inhibits the enzyme’s catalytic activity, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of genes involved in inflammation and cell survival . These interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules through hydrogen bonding and hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and persistent modulation of gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion from the body. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific cellular compartments . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification steps are optimized to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, amines, thiols, and various bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Imidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the carboxylic acid group but shares the core structure.

    Imidazo[1,2-b]pyridazine: Another fused heterocycle with different nitrogen positioning.

    Pyrido[1,2-a]benzimidazole: Contains a benzene ring fused to the imidazo[1,2-a]pyridine core.

Uniqueness: Imidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group allows for further derivatization and increases the compound’s potential for biological activity.

This compound stands out in its class due to its versatile reactivity and broad range of applications in various scientific fields. Its unique structure and functional groups make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXRYEXXAPLEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597114
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-72-3
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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